Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Description
Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a compound with the molecular formula C₉H₁₁LiN₂O₂ It is a lithium salt of a heterocyclic carboxylate, featuring a fused imidazo-pyridine ring system
Properties
IUPAC Name |
lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6;/h2-5H2,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPFTFVIFLQAPX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N2CCCCC2=N1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo-pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazo-pyridine derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that lithium; 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate demonstrates significant antimicrobial activity. It has been shown to inhibit bacterial growth by targeting specific enzymes or disrupting cell membrane integrity. This property makes it a candidate for developing new antimicrobial agents.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cells and inhibits cell proliferation through various signaling pathways. Its potential as an inhibitor of heparanase-1 (HPSE1), an enzyme implicated in tumor progression and metastasis, has been particularly noted. The compound shows high selectivity for HPSE1 over other glucuronidases, enhancing its therapeutic profile against certain cancers .
Synthetic Methodologies
The synthesis of lithium; 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate can be achieved through several methods:
- Cyclization Reactions : Optimized cyclization processes have been developed to synthesize the compound efficiently without using harsh reagents like Lawesson's reagent.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine ring, which can be exploited to introduce various functional groups for further modification.
These synthetic approaches not only streamline the production of the compound but also allow for the exploration of derivatives with enhanced biological activities .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. | Potential for developing new antibiotics. |
| Anticancer Research | Induced apoptosis in cancer cell lines and inhibited proliferation via HPSE1 inhibition. | Promising candidate for cancer therapeutics targeting tumor metastasis. |
| Synthetic Optimization | Improved synthetic routes reduced steps from 19 to 14 while maintaining yield. | More efficient production methods enable broader research applications. |
Mechanism of Action
The mechanism of action of lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that do not contain lithium.
Biological Activity
Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazopyridine family, which is known for its potential therapeutic applications in various medical fields. The unique structural features of this compound contribute to its biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular structure of this compound includes a tetrahydroimidazo[1,2-a]pyridine core with a carboxylate group at the 3-position and a methyl group at the 2-position. This specific substitution pattern influences its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molar Mass | 182.22 g/mol |
| CAS Number | 1367865-93-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial growth through the disruption of cell membrane integrity and targeting specific enzymes involved in bacterial metabolism.
- Anticancer Effects : Studies have shown that it may induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of signaling pathways that control cell survival and death .
- Neuroprotective Properties : The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
1. Antimicrobial Activity
A study published in Molecules highlighted the effectiveness of this compound against several bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
2. Anticancer Research
In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cells through apoptosis induction. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
- Results : A dose-dependent reduction in cell viability was observed with IC50 values of 20 µM for MCF-7 and 15 µM for HT-29 cells after 48 hours of treatment .
3. Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound in models of oxidative stress. The compound demonstrated a capacity to reduce oxidative damage in neuronal cells exposed to harmful agents.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other compounds within the imidazopyridine family:
| Compound Name | Biological Activity |
|---|---|
| 5-Methyl-6H-imidazo[1,2-a]pyridine | Anticancer activity |
| 4-Methyl-5H-imidazo[1,2-b]pyridine | Antimicrobial effects |
| This compound | Antimicrobial and anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Lithium 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate to maximize yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., ethanol, dimethoxyethane), and reaction time (6–12 hours). Cyclization steps often employ Lewis acids (e.g., ZnCl₂) to promote heterocycle formation. Post-synthesis purification via column chromatography or recrystallization in acetone/hexane mixtures is critical. Analytical validation using -NMR and -NMR confirms structural integrity, while mass spectrometry (HRMS) ensures purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structure of Lithium 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate?
- Methodological Answer :
- -NMR : Identifies proton environments, particularly the methyl group at position 2 (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm).
- -NMR : Confirms the carboxylate carbon (δ ~165–170 ppm) and tetrahydroimidazo ring carbons.
- HRMS : Validates molecular weight (e.g., [M+Li] peak) with <2 ppm error.
- IR Spectroscopy : Detects C=O stretching (~1700 cm) and N-H bonds (~3200 cm) .
Q. How does the methyl substitution at position 2 influence the compound’s stability and solubility?
- Methodological Answer : The methyl group enhances steric protection of the imidazo ring, reducing oxidative degradation. Solubility is pH-dependent: the carboxylate group increases water solubility at physiological pH (>7), while the methyl group promotes lipid membrane permeability. Solubility profiles should be tested via HPLC with varied mobile phases (e.g., acetonitrile/water gradients) .
Advanced Research Questions
Q. How do structural modifications at the 6-position of the imidazo[1,2-a]pyridine ring affect biological activity and reactivity?
- Methodological Answer : Fluorination or bromination at position 6 (e.g., 6-fluoro or 6-bromo analogs) alters electronic density, enhancing binding to enzymes like kinases. Comparative studies using isothermal titration calorimetry (ITC) and X-ray crystallography reveal that 6-fluoro derivatives exhibit higher affinity (K < 50 nM) due to halogen bonding with active-site residues. Contrastingly, methyl groups at this position reduce metabolic clearance in hepatic microsomal assays .
Q. What methodologies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols include:
- Dose-Response Curves : Test across 3+ cell lines (e.g., HEK293, HepG2) with IC validation.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions.
- Metabolic Stability Assays : Compare half-life (t) in human liver microsomes vs. rodent models .
Q. What strategies optimize the catalytic efficiency of Friedel-Crafts acylation for functionalizing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Catalyst Screening : Lewis acids like FeCl or AlCl improve regioselectivity at C-3.
- Solvent Optimization : Dichloroethane enhances acylation yields (>80%) vs. DMF (<50%).
- Parallel Synthesis : Use automated reactors to test >20 acylating agents (e.g., acetyl chloride, benzoyl chloride) under inert conditions (N) .
Q. How can molecular docking studies predict the interaction of this compound with neurological targets (e.g., GABA receptors)?
- Methodological Answer :
- Protein Preparation : Retrieve GABA receptor structures (PDB: 6HUO) and optimize protonation states using Schrödinger Suite.
- Ligand Docking : Employ Glide XP mode with flexible sampling to account for imidazo ring conformational changes.
- Binding Energy Validation : Compare computed ΔG values (< -8 kcal/mol) with experimental IC data from patch-clamp electrophysiology .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
